2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that features a benzoxazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of Boc-deprotection, which facilitates the cyclization process . Another method involves the use of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Iodine is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzoxazine compounds.
Scientific Research Applications
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Medicine: It is of interest in medicinal chemistry for the development of drugs targeting various diseases.
Industry: The compound can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo cyclization and form stable ring structures, which can interact with biological molecules . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
- 2-Methyl-4-oxo-N-phenyl-3,4-dihydro-2H-1,2-benzothiazine-3-carboxamide
Uniqueness
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is unique due to its specific benzoxazine ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
74413-10-8 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-methyl-4-oxido-3-phenyl-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C15H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17)13-9-5-6-10-14(13)18-11/h2-11H,1H3 |
InChI Key |
KIPWICGIUWEQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=[N+](C2=CC=CC=C2O1)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.